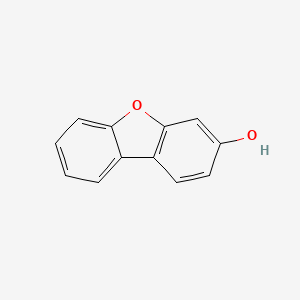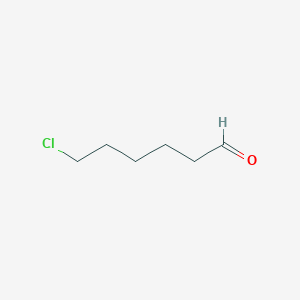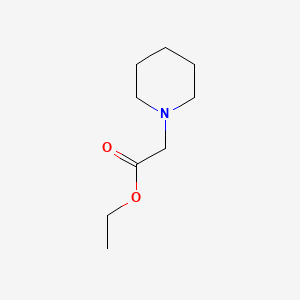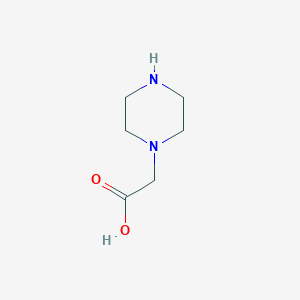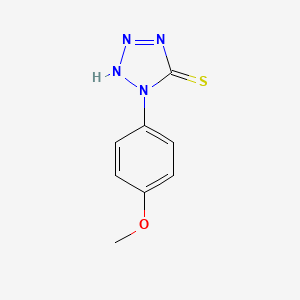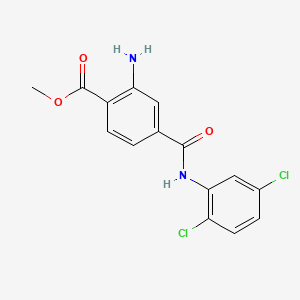
Arecaidine hydrochloride
Übersicht
Beschreibung
Arecaidine hydrochloride is a naturally occurring alkaloid found in the bark of the Areca catechu tree, which is native to Southeast Asia. The alkaloid has been used in traditional medicine for centuries and has recently gained attention for its potential as a drug target. Arecaidine hydrochloride has been studied for its pharmacological and biochemical properties, its mechanism of action, and its potential applications in research and clinical settings.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Arecaidine hydrochloride has been studied for its effects on the nervous system. It is known to be a potent inhibitor of the uptake of gamma-aminobutyric acid (GABA), which is a central inhibitory neurotransmitter . This suggests potential applications in the study of neurological disorders where GABAergic systems are implicated, such as epilepsy, anxiety disorders, and certain types of neurodegenerative diseases.
Cardiovascular Research
Research indicates that Arecaidine may influence cardiovascular functions. While specific studies on Arecaidine hydrochloride’s direct impact on cardiovascular systems are limited, its parent compound, arecoline, has shown various pharmacological activities affecting the cardiovascular system . This could pave the way for Arecaidine hydrochloride to be used in cardiovascular disease models, particularly in understanding cholinergic influences on heart rate and blood pressure.
Digestive System Studies
Arecaidine hydrochloride could be used in research related to the digestive system due to its pharmacological activities. Arecoline, from which Arecaidine is derived, has been used traditionally to treat conditions like tapeworm infestation and diarrhea . Arecaidine hydrochloride could, therefore, be of interest in studying gut motility and disorders of the digestive tract.
Endocrine System Exploration
The potential effects of Arecaidine hydrochloride on the endocrine system could be significant. Its precursor, arecoline, has shown to have effects on the endocrine system , which suggests that Arecaidine hydrochloride might be used in research into hormonal diseases and the regulation of hormonal responses.
Antiparasitic Applications
Arecaidine hydrochloride may have applications in antiparasitic research. Historically, arecoline has been used to treat parasitic infestations . Arecaidine hydrochloride could be explored for its efficacy against various parasites, potentially contributing to the development of new antiparasitic drugs.
Oncology and Carcinogenesis
Arecaidine hydrochloride could be relevant in the field of oncology, particularly concerning oral carcinogenesis. Studies have shown that arecoline is implicated in the pathogenesis of oral squamous cell carcinoma (OSCC) and oral submucous fibrosis (OSF) . Research into Arecaidine hydrochloride could help elucidate the mechanisms of carcinogenesis and potentially lead to the development of therapeutic interventions.
Toxicology
Given that arecoline, the compound from which Arecaidine is derived, has known toxic effects, including genotoxicity , Arecaidine hydrochloride could be important in toxicological studies. It could be used to understand the toxicokinetics and dynamics of similar compounds and their interactions with biological systems.
Wirkmechanismus
Target of Action
Arecaidine hydrochloride, a pyridine alkaloid, primarily targets the GABA (Gamma-Aminobutyric Acid) receptor and H±coupled amino acid transporter 1 (PAT1, SLC36A1) . GABA is a central inhibitory transmitter, and PAT1 is involved in the transport of amino acids .
Mode of Action
Arecaidine hydrochloride acts as a potent inhibitor for the uptake of GABA . By inhibiting GABA uptake, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . Arecaidine hydrochloride also competitively inhibits L-proline uptake by acting as a substrate of the H±coupled amino acid transporter 1 (PAT1, SLC36A1) .
Biochemical Pathways
Arecaidine hydrochloride affects the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . By inhibiting GABA uptake, arecaidine hydrochloride can enhance the inhibitory effects of GABA, potentially affecting various neurological processes .
Pharmacokinetics
It’s known that arecaidine hydrochloride is a substrate of the h±coupled amino acid transporter 1 (pat1, slc36a1), which may influence its absorption and distribution .
Result of Action
The inhibition of GABA uptake by arecaidine hydrochloride can lead to an increase in GABA concentration in the synaptic cleft, potentially affecting various neurological processes .
Action Environment
The action, efficacy, and stability of arecaidine hydrochloride can be influenced by various environmental factors. For instance, the presence of other constituents in areca nut, such as other alkaloids and nitrosation derivatives, may interact with arecaidine hydrochloride and affect its action . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of arecaidine hydrochloride, may also influence its action .
Eigenschaften
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDNPNYIBGXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arecaidine hydrochloride | |
CAS RN |
6018-28-6 | |
| Record name | Arecaidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ARECAIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?
A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of Arecaidine Hydrochloride in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.
Q2: What is the metabolic fate of Arecaidine Hydrochloride in a biological system?
A: While the provided abstracts don't directly address the metabolism of Arecaidine Hydrochloride, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for Arecaidine Hydrochloride, warranting further investigation to confirm its specific metabolic profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

